

A Comparative Guide to the Leachability of Didecyl Adipate from PVC Versus DEHP

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Compound of Interest

Compound Name: *Didecyl adipate*

Cat. No.: *B089541*

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For researchers, scientists, and drug development professionals, the integrity and safety of materials used in laboratory and clinical settings are paramount. Polyvinyl chloride (PVC) is a commonly used polymer in medical devices, laboratory equipment, and packaging materials. Its flexibility is often achieved through the addition of plasticizers. Di(2-ethylhexyl) phthalate (DEHP) has historically been the most common plasticizer, but concerns over its potential to leach and cause adverse health effects have led to the exploration of alternatives. One such alternative is **didecyl adipate** (DDA). This guide provides an objective comparison of the leachability of DDA from PVC compared to DEHP, supported by experimental data and detailed methodologies.

Note on Data Availability: Direct comparative studies on the leachability of **didecyl adipate** (DDA) versus DEHP are limited in publicly available literature. Therefore, this guide utilizes data for di(2-ethylhexyl) adipate (DEHA), a structurally similar and commonly studied adipate ester, as a proxy for DDA. This substitution allows for a meaningful comparison based on the available scientific evidence, though direct quantitative differences between DDA and DEHA should be considered.

Quantitative Leachability Data

The migration of plasticizers from a PVC matrix is influenced by several factors, including the chemical nature of the plasticizer, the composition of the contact fluid (simulant), temperature, and contact duration. The following table summarizes quantitative data on the migration of DEHA (as a proxy for DDA) and DEHP from PVC into various food simulants.

Plasticizer	Food Simulant	Temperature (°C)	Contact Time	Migration Level	Reference
DEHA (proxy for DDA)	Uncooked Meat & Poultry	Retail Storage	-	1.0 - 72.8 mg/kg	[1]
Cooked Chicken Portions	Retail Storage	-	9.4 - 48.6 mg/kg	[1]	
Cheese	Retail Storage	-	27.8 - 135.0 mg/kg	[1]	
Baked Goods & Sandwiches	Retail Storage	-	11 - 212 mg/kg	[1]	
DEHP	n-Hexane	Room Temperature	6 days	5.19 wt% of PVC	[2]
n-Hexane	Room Temperature	15 days	15.42 wt% of PVC	[2]	
n-Hexane	Room Temperature	30 days	28.76 wt% of PVC	[2]	
Blood Products (Red Blood Cell Concentrate)	4°C	49 days	1.85 µg/dm ² /mL	[3]	

Experimental Protocols

The determination of plasticizer migration from PVC involves standardized experimental procedures designed to simulate real-world conditions of use. The following protocols outline the key steps for assessing the leachability of plasticizers like DDA and DEHP.

Protocol 1: Migration Testing into Food Simulants

This protocol is adapted from methodologies used for evaluating plasticizer migration from food contact materials.

Objective: To quantify the amount of plasticizer that leaches from a PVC material into a food simulant over a specified time and temperature.

Materials:

- PVC samples containing a known concentration of the plasticizer (DDA or DEHP).
- Food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or olive oil/n-hexane for fatty foods).
- Glass migration cells or containers.
- Incubator or oven for temperature control.
- Analytical instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS).
- Solvents for extraction (e.g., dichloromethane, n-hexane).

Procedure:

- Sample Preparation: Cut the PVC material into specimens of a defined surface area (e.g., 1 dm²).
- Migration Cell Assembly: Place the PVC specimen in a glass migration cell and add a known volume of the pre-conditioned food simulant, ensuring a specific surface area-to-volume ratio (e.g., 6 dm²/L).
- Incubation: Seal the migration cell and incubate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days), as stipulated by relevant regulations or study design.
- Sample Collection: After the incubation period, remove the PVC specimen and collect the food simulant for analysis.
- Extraction: Perform a liquid-liquid extraction of the plasticizer from the food simulant using an appropriate solvent (e.g., dichloromethane). For fatty food simulants like olive oil, a solvent

extraction followed by a clean-up step may be necessary.

- Analysis: Concentrate the extract and analyze it using GC-MS to identify and quantify the migrated plasticizer.
- Quantification: Use a calibration curve prepared with standards of the target plasticizer to determine its concentration in the food simulant. The migration is typically expressed in mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per dm² of the contact surface (mg/dm²).

Protocol 2: Total Plasticizer Content Determination

Objective: To determine the initial concentration of the plasticizer in the PVC material.

Materials:

- PVC sample.
- Solvent for dissolving PVC (e.g., tetrahydrofuran - THF).
- Precipitating solvent (e.g., methanol or n-hexane).
- Analytical instrumentation: GC-MS.

Procedure:

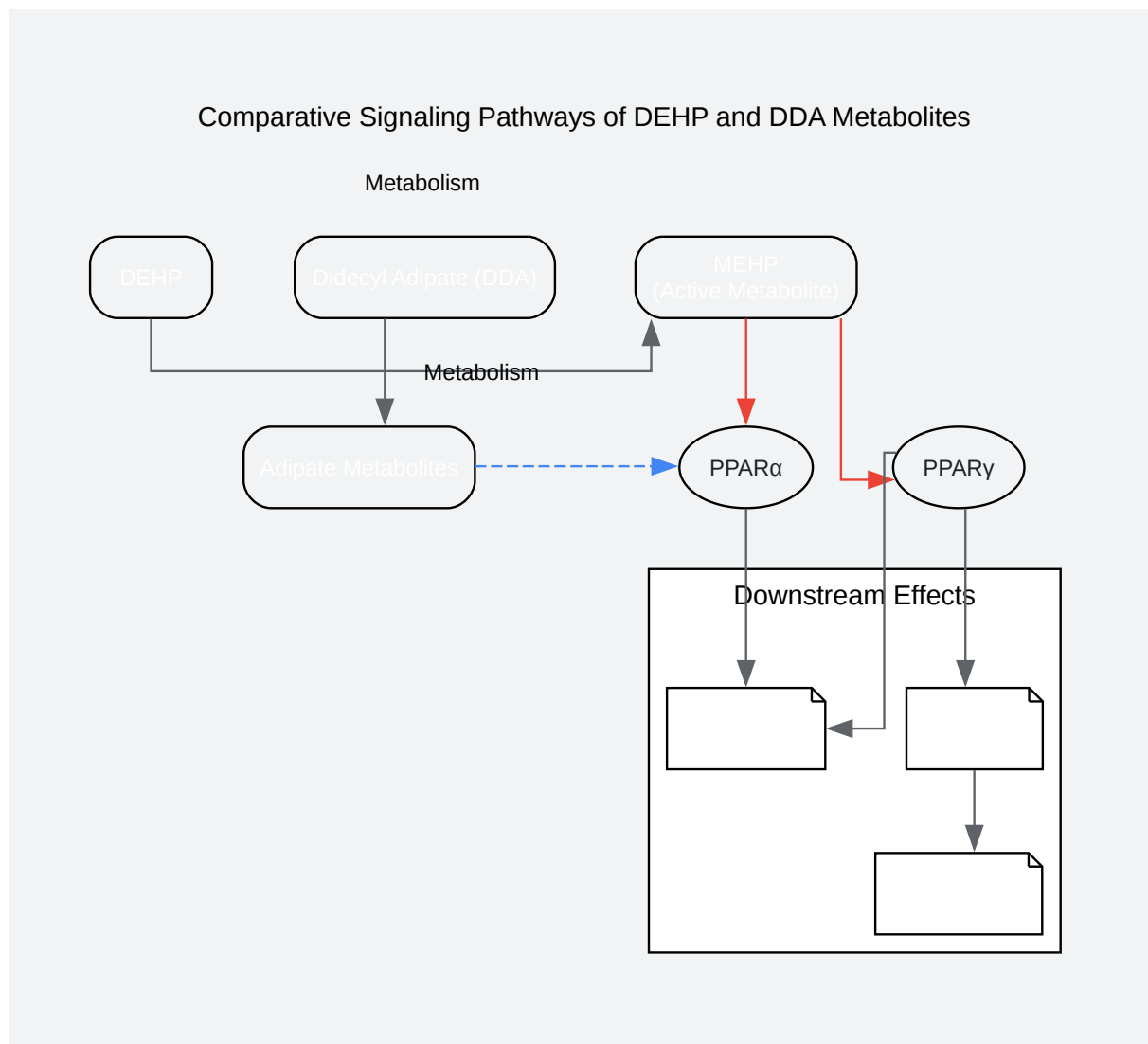
- Dissolution: Accurately weigh a small piece of the PVC sample and dissolve it completely in THF.
- Precipitation: Add a precipitating solvent (e.g., methanol) to the THF solution to precipitate the PVC polymer, leaving the plasticizer in the solution.
- Separation: Separate the precipitated polymer by filtration or centrifugation.
- Analysis: Analyze the resulting solution containing the plasticizer by GC-MS to determine its concentration.

Signaling Pathways and Toxicological Considerations

DEHP is a well-documented endocrine disruptor, primarily through its interaction with nuclear receptors. Its metabolites, such as mono(2-ethylhexyl) phthalate (MEHP), are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR α and PPAR γ .^{[4][5]} This activation can lead to a cascade of downstream effects, including disruption of lipid metabolism and reproductive development.

Adipate esters, including DEHA, have also been shown to activate PPAR α .^[1] The activation of PPAR α is a key mechanism in the regulation of lipid metabolism. While this can have therapeutic implications, sustained and inappropriate activation is associated with adverse effects in rodents, such as liver tumors. The endocrine-disrupting potential of DDA has not been as extensively studied as that of DEHP. However, based on the data for other adipates, its primary mode of biological interaction is also likely to involve PPAR activation.

Below is a simplified representation of the comparative signaling pathways.



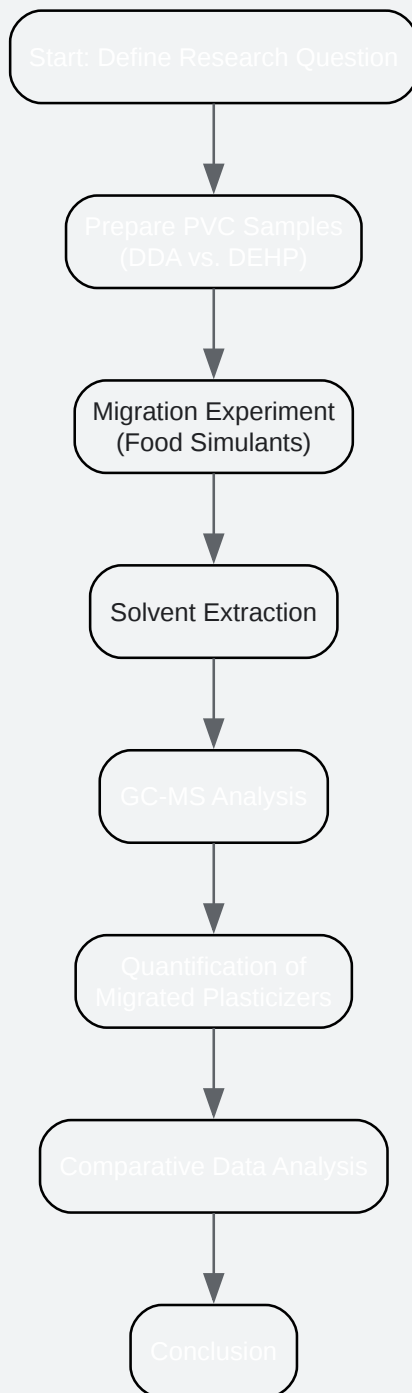
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Caption: Comparative signaling of DEHP and inferred DDA pathways.

Experimental Workflow

The logical flow of an experiment designed to compare the leachability of two plasticizers is depicted below.

Experimental Workflow for Comparative Leachability Study



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Caption: Workflow for comparing plasticizer leachability.

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